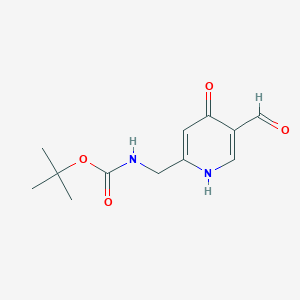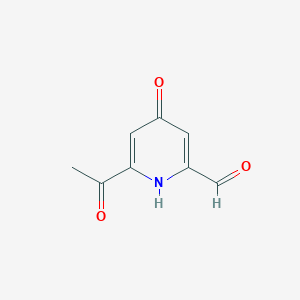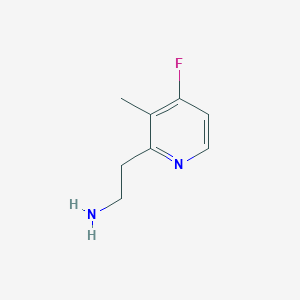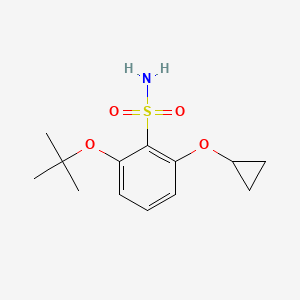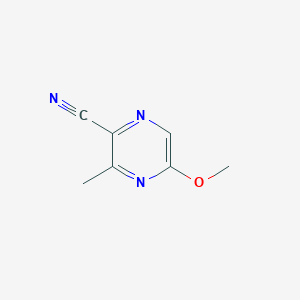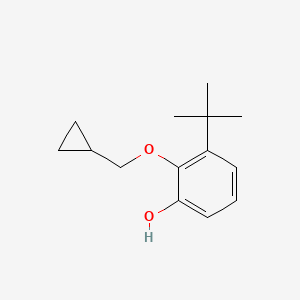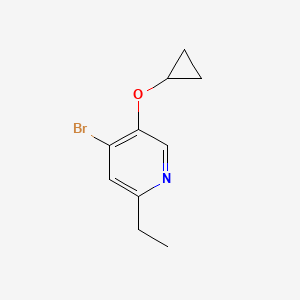
3-Bromo-4-cyclopropoxy-5-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-cyclopropoxy-5-ethylpyridine is an organic compound with the molecular formula C10H12BrNO It is a derivative of pyridine, a basic heterocyclic organic compound This compound is of interest due to its unique structural features, which include a bromine atom, a cyclopropoxy group, and an ethyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxy-5-ethylpyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-cyclopropoxy-5-ethylpyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-cyclopropoxy-5-ethylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of hydroxylated or carbonylated derivatives.
Reduction: Formation of 4-cyclopropoxy-5-ethylpyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-cyclopropoxy-5-ethylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-cyclopropoxy-5-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the cyclopropoxy group can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-ethylpyridine: Lacks the cyclopropoxy group, which may result in different chemical reactivity and biological activity.
4-Cyclopropoxy-5-ethylpyridine: Lacks the bromine atom, affecting its potential for substitution reactions.
3-Bromo-4-methoxy-5-ethylpyridine: Contains a methoxy group instead of a cyclopropoxy group, which can alter its chemical and biological properties.
Uniqueness
3-Bromo-4-cyclopropoxy-5-ethylpyridine is unique due to the combination of the bromine atom, cyclopropoxy group, and ethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H12BrNO |
|---|---|
Molekulargewicht |
242.11 g/mol |
IUPAC-Name |
3-bromo-4-cyclopropyloxy-5-ethylpyridine |
InChI |
InChI=1S/C10H12BrNO/c1-2-7-5-12-6-9(11)10(7)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
JUAXWLXUQSGDCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CN=CC(=C1OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


